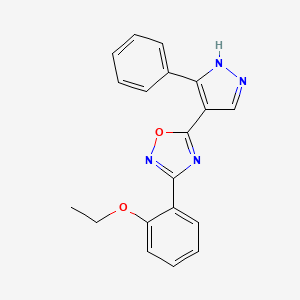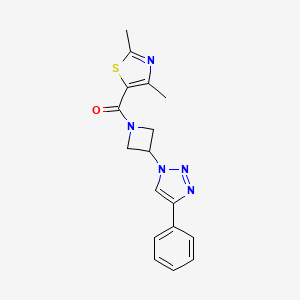![molecular formula C21H17N3OS B2422550 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-89-0](/img/structure/B2422550.png)
3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[5,4-b]pyridines are a class of compounds that have been found to possess a broad spectrum of pharmacological activities . They are known for their high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities . The compound you mentioned seems to be a derivative of this class.
Synthesis Analysis
Thiazolo[5,4-b]pyridines can be synthesized using various methods. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis
The molecular structure of thiazolo[5,4-b]pyridines is characterized by the presence of multiple reactive sites which enable its wide-range modifications leading to the series on novel polyfunctional analogs .Chemical Reactions Analysis
Thiazolo[5,4-b]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazolo[4,5-b]pyridines, including our compound of interest, have been found to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
These compounds have also been reported to have potent antimicrobial activity . This means they can be used to kill or inhibit the growth of microorganisms, which can be particularly useful in the treatment of infectious diseases.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been found to have herbicidal properties . This suggests that they could be used in the development of new herbicides for controlling unwanted vegetation.
Anti-inflammatory Activity
These compounds have been shown to have anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to exhibit antifungal activity . This suggests that they could be used in the treatment of fungal infections.
Antitumor Activity
These compounds have been identified as having antitumor activities . This means they could potentially be used in the treatment of various types of cancer.
Antidiabetic Activity
2,4-Disubstituted thiazoles, a class of compounds that includes our compound of interest, have been found to have antidiabetic effects . This suggests potential applications in the treatment of diabetes.
Antiviral Activity
Finally, 2,4-disubstituted thiazoles have also been reported to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Mecanismo De Acción
Target of Action
The primary target of the compound 3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is PI3Kα . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
The compound interacts with its target, PI3Kα, by inhibiting its activity . This inhibition is achieved through a potent interaction with nanomolar IC50 values . The compound’s inhibitory activity is approximately 10-fold higher than that of PI3Kβ .
Biochemical Pathways
The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway, a critical signal transduction pathway that is dysregulated in many cancers. By inhibiting PI3Kα, the compound can disrupt this pathway, leading to reduced cell proliferation and survival .
Result of Action
The result of the compound’s action is a potent inhibition of PI3Kα, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to reduced cell proliferation and survival, making the compound potentially useful in cancer treatment .
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-5-6-16(12-14(13)2)19(25)23-17-9-7-15(8-10-17)20-24-18-4-3-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMUCPXBHDCTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2422467.png)

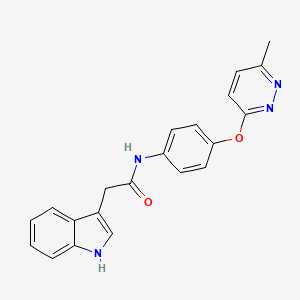
![N~1~-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2422470.png)
![5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422474.png)
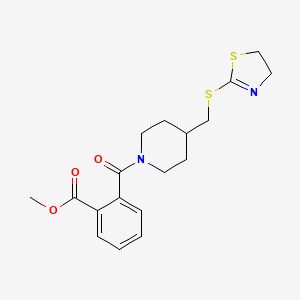

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide](/img/structure/B2422481.png)
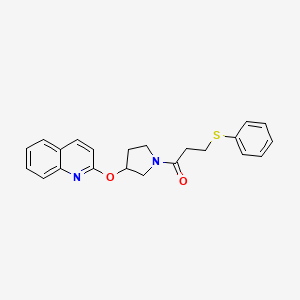
![5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2422483.png)
![(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride](/img/structure/B2422485.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate](/img/structure/B2422486.png)
